molecular formula C24H18F2N2O3S2 B11270750 N-(3-fluorophenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

N-(3-fluorophenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

Cat. No.: B11270750
M. Wt: 484.5 g/mol
InChI Key: VKNOAUBTTKBDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes fluorophenyl, sulfamoyl, and thiophene groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the fluorophenyl groups and the sulfamoyl group. Common reagents used in these reactions include fluorobenzene derivatives, thiophene derivatives, and sulfonyl chlorides. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated solvents, catalysts, and specific nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols

Scientific Research Applications

N-(3-fluorophenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-fluorophenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H18F2N2O3S2

Molecular Weight

484.5 g/mol

IUPAC Name

N-(3-fluorophenyl)-3-[(4-fluorophenyl)-methylsulfamoyl]-4-phenylthiophene-2-carboxamide

InChI

InChI=1S/C24H18F2N2O3S2/c1-28(20-12-10-17(25)11-13-20)33(30,31)23-21(16-6-3-2-4-7-16)15-32-22(23)24(29)27-19-9-5-8-18(26)14-19/h2-15H,1H3,(H,27,29)

InChI Key

VKNOAUBTTKBDJL-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.